molecular formula C23H22FN3O3S B2732410 N-(4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899942-12-2

N-(4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2732410
CAS RN: 899942-12-2
M. Wt: 439.51
InChI Key: ZKXNMUUOSOGUBZ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H22FN3O3S and its molecular weight is 439.51. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures and Molecular Interactions

Studies on similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, have contributed to the understanding of crystal structures and molecular interactions. These compounds exhibit a folded conformation about the methylene C atom of the thioacetamide bridge, showcasing intramolecular hydrogen bonding that stabilizes this conformation. Such insights are crucial for the design of new compounds with desired properties and interactions (Subasri et al., 2016).

Inhibitory Activity and Antitumor Potential

Research on analogs, like classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, indicates potent inhibitory activity against key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for nucleotide synthesis and cell proliferation, making these compounds potential candidates for cancer therapy. The study demonstrates the significance of the 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold for designing inhibitors with dual activity against human TS and DHFR, offering insights into developing more effective antitumor agents (Gangjee et al., 2008).

Antiviral Research

A study on the novel antiviral active molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide highlights its potential against COVID-19. Quantum chemical analysis, including density functional theory (DFT) calculations, explored its molecular structure, interactions, and pharmacokinetic properties. The compound showed promising antiviral potency by docking against SARS-CoV-2 protein, suggesting a new avenue for COVID-19 treatment research (Mary et al., 2020).

Molecular Design and Synthesis

Further investigations into similar structures have led to the design and synthesis of compounds with significant biological activities. For example, studies have synthesized novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showing anti-inflammatory activity. These findings underscore the importance of detailed molecular design and synthesis in discovering new therapeutic agents (Sunder et al., 2013).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3S/c1-14(2)11-12-27-22(29)21-20(17-5-3-4-6-18(17)30-21)26-23(27)31-13-19(28)25-16-9-7-15(24)8-10-16/h3-10,14H,11-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXNMUUOSOGUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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